molecular formula C8H20N2O B13604641 2-Amino-4-(isopropyl(methyl)amino)butan-1-ol

2-Amino-4-(isopropyl(methyl)amino)butan-1-ol

Katalognummer: B13604641
Molekulargewicht: 160.26 g/mol
InChI-Schlüssel: UAJAWLBSMCIETI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of amines and alcohols. This compound features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol can be achieved through several methods. One common route involves the reaction of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with 4-bromobutanol in the presence of toluene at 75-85°C for 24 to 30 hours . The reaction is monitored using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields primary amines.

    Substitution: Forms various substituted amines or alcohols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-amino-2-methylpropan-2-ol
  • 4-amino-2-methylbutan-2-ol
  • 2-amino-4-methylpyridine

Uniqueness

2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in both aqueous and organic environments.

Eigenschaften

Molekularformel

C8H20N2O

Molekulargewicht

160.26 g/mol

IUPAC-Name

2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol

InChI

InChI=1S/C8H20N2O/c1-7(2)10(3)5-4-8(9)6-11/h7-8,11H,4-6,9H2,1-3H3

InChI-Schlüssel

UAJAWLBSMCIETI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)CCC(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.